4,8-Dibromo-3-chloroquinoline
Description
4,8-Dibromo-3-chloroquinoline (C₉H₃Br₂ClN) is a halogenated quinoline derivative characterized by bromine atoms at positions 4 and 8 and a chlorine atom at position 3. Quinoline scaffolds are widely utilized in pharmaceutical and agrochemical industries due to their bioactivity and versatility in functionalization.
Properties
CAS No. |
1208399-36-3 |
|---|---|
Molecular Formula |
C9H4Br2ClN |
Molecular Weight |
321.396 |
IUPAC Name |
4,8-dibromo-3-chloroquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-6-3-1-2-5-8(11)7(12)4-13-9(5)6/h1-4H |
InChI Key |
FZVYKRLNMMUKCQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)Cl)Br |
Synonyms |
3-Chloro-4,8-dibromoquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Halogen Positioning : The target compound’s bromines at 4 and 8 and chlorine at 3 create distinct electronic effects compared to 4c (Br at 6,8 and Cl on a phenyl group) and the 8-Cl-3,4-DiBr analog . These differences impact reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Functional Groups: Methoxy (-OMe) groups in analogs like 4c and the 8-Cl-3,4-DiBr compound enhance solubility but reduce electrophilicity compared to the non-oxygenated target compound .
- Synthetic Routes: The use of iodine in methanol for 4c suggests oxidative conditions, whereas the target compound’s synthesis likely involves direct halogenation .
Physicochemical and Application Comparisons
- Polarity : The Rf value of 0.85 for 4c (a methoxy-containing analog) indicates moderate polarity . The absence of polar groups in the target compound may result in lower solubility in polar solvents.
- Pharmaceutical Relevance: Impurities like Desfluoro Compound (EP) and Ethylenediamine Compound (EP) highlight the importance of halogenated quinolines as intermediates in antibiotic synthesis . The target compound’s halogen arrangement may favor interactions with biological targets (e.g., DNA gyrase).
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